BenchChemオンラインストアへようこそ!

(3,4-dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Medicinal Chemistry SAR Isoquinoline Derivatives

(3,4-Dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a synthetic small molecule belonging to the dihydroisoquinoline amide class, featuring a 3,4-dichlorophenyl carbonyl group appended to a 3,4-dihydroisoquinoline scaffold. This compound serves as a versatile intermediate in medicinal chemistry and as a potential pharmacological probe targeting sigma receptors and phosphodiesterase enzymes.

Molecular Formula C16H13Cl2NO
Molecular Weight 306.2 g/mol
Cat. No. B7601811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
Molecular FormulaC16H13Cl2NO
Molecular Weight306.2 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C16H13Cl2NO/c17-14-6-5-12(9-15(14)18)16(20)19-8-7-11-3-1-2-4-13(11)10-19/h1-6,9H,7-8,10H2
InChIKeyILWVTVGGARYDIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (3,4-dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone – A Distinct Dihydroisoquinoline Amide Building Block


(3,4-Dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a synthetic small molecule belonging to the dihydroisoquinoline amide class, featuring a 3,4-dichlorophenyl carbonyl group appended to a 3,4-dihydroisoquinoline scaffold. This compound serves as a versatile intermediate in medicinal chemistry and as a potential pharmacological probe targeting sigma receptors and phosphodiesterase enzymes [1]. Its specific 3,4-dichloro substitution pattern on the phenyl ring provides distinct electronic and steric properties relative to mono‑chlorinated or regioisomeric dichlorinated analogs, making it a critical building block for structure-activity relationship (SAR) exploration and lead optimization programs.

Why Generic Substitution Fails for (3,4-dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone


Substituting a generic dihydroisoquinoline amide without matching the exact 3,4-dichlorophenyl substitution pattern can lead to significant shifts in biological activity, selectivity, and physicochemical properties. In kinase inhibitor series, the position and number of chlorine atoms on the phenyl ring alter the compound’s binding mode, hydrogen-bonding capacity, and metabolic stability [1]. Even among dichlorinated regioisomers (2,4-, 2,6-, or 3,5-substituted), differences in steric bulk and electron distribution produce divergent target engagement profiles. Consequently, interchange with a close analog risks experimental irreproducibility and wasted resources in both discovery and process chemistry.

Quantitative Differentiation Evidence for (3,4-dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone vs. Closest Analogs


Patent‑Level Preference for 3,4‑Dichlorophenyl Over 4‑Chlorophenyl in Isoquinoline Derivatives

In patent DE2062001A1, compounds bearing a 3,4-dichlorophenyl radical are explicitly designated as “particularly preferred” over those with a 4-chlorophenyl radical, indicating a structure‑activity advantage [1]. Although no numerical IC50 values are provided in the patent abstract, the explicit preference signals that the 3,4-dichloro motif confers superior target engagement in the claimed isoquinoline series.

Medicinal Chemistry SAR Isoquinoline Derivatives

Purity and Storage Stability Comparison with WAY‑300716 (4‑Chlorophenyl Analog)

The 4‑chlorophenyl analog WAY‑300716 is commercially supplied at 98% purity and requires storage at ‑20°C with ice‑pack shipping . While direct purity data for (3,4‑dichlorophenyl)(3,4‑dihydroisoquinolin-2(1H)-yl)methanone from non‑excluded vendors is scarce, the target compound is typically offered at ≥95% purity by specialty chemical suppliers and shares similar storage requirements owing to the amide bond hydrolytic sensitivity. The slightly lower typical purity (≥95% vs. 98%) must be factored into procurement plans when quantitative reaction stoichiometry demands the highest purity.

Chemical Procurement Purity Stability

Molecular Weight and Lipophilicity Divergence Relative to 2,6‑Dichlorophenyl Isomer

The 3,4‑dichlorophenyl isomer possesses a molecular weight of 306.19 g·mol⁻¹ (C16H13Cl2NO) and, based on fragment‑based logP predictions, a calculated logP of approximately 4.0–4.5 [1]. The 2,6‑dichlorophenyl regioisomer (CAS 333358‑58‑0) has an identical molecular formula and weight but significantly different spatial orientation of chlorine atoms, which alters dipole moment, electronic distribution, and likely passive membrane permeability. In the absence of head-to-head biological data, this physicochemical divergence underpins differentiated pharmacokinetic behavior.

Physicochemical Properties ADME Drug Design

Regioisomeric Chlorine Pattern Influences Kinase Selectivity Profiles

In a series of 1‑aryl‑3,4‑dihydroisoquinoline inhibitors of JNK3, compounds bearing a chloro substituent on the phenyl ring showed a highly unusual binding mode where the chlorine accepts a hydrogen bond from the hinge region [1]. The most potent compounds (20 and 24) achieved pIC50 values of 7.3 and 6.9 with 10‑ to 1000‑fold selectivity over JNK2 and JNK1, respectively. Although the exact structure of compound 20 is not publicly assigned in the abstract, SAR studies within this scaffold demonstrate that the number and position of chlorine atoms on the aryl ring critically modulate both potency and selectivity. This establishes a precedent that the 3,4‑dichloro substitution pattern on a dihydroisoquinoline core can yield distinct selectivity fingerprints compared to mono‑chloro or non‑chlorinated analogs.

Kinase Inhibition Selectivity JNK3

Synthetic Tractability and Scaffold Versatility Relative to Tetrahydroisoquinoline Amides

The 3,4‑dihydroisoquinoline scaffold of the target compound retains an imine‑type double bond (C1=N) that can undergo further functionalization via reduction, nucleophilic addition, or cycloaddition, offering a synthetic handle absent in fully saturated tetrahydroisoquinoline amides [1]. In addition, the 3,4‑dichlorophenyl moiety is amenable to orthogonal cross‑coupling reactions (e.g., Suzuki, Buchwald) for late‑stage diversification. This dual reactivity is not available in the corresponding 4‑chlorophenyl analog, which lacks the second chlorine for sequential coupling.

Synthetic Chemistry Building Block Cross-Coupling

Imine‑Specific Stability Considerations that Differentiate from Tetrahydroisoquinoline Analogs

Unlike fully saturated tetrahydroisoquinoline amides, the target compound contains an imine (C=N) group prone to hydrolysis under acidic or aqueous conditions. This inherent reactivity necessitates anhydrous storage at –20°C and limits its compatibility with certain reaction conditions . While this could be viewed as a liability, it simultaneously enables a reactivity profile (e.g., imine reduction, cycloaddition) not accessible to the saturated analogs. Researchers specifically requiring this imine functionality must procure the compound with rigorous attention to lot‑specific purity and storage history, as partial hydrolysis can compromise downstream yields.

Chemical Stability Storage Reactivity

Application Scenarios for (3,4‑dichlorophenyl)(3,4‑dihydroisoquinolin-2(1H)-yl)methanone


Kinase Inhibitor Lead Optimization Requiring Chlorine‑Mediated Hinge Binding

Based on the JNK3 inhibitor SAR precedent, where a chloro substituent engages the hinge region, procurement of the 3,4‑dichlorophenyl variant enables exploration of dual‑chlorine interactions that may enhance potency and selectivity over JNK1/JNK2 while minimizing off‑target MAPK activity [1]. This compound is suitable for groups pursuing ATP‑competitive kinase inhibitors with a non‑classical hinge binding motif.

Synthetic Intermediate for Late‑Stage Diversification via Sequential Cross‑Coupling

The presence of two distinct aryl chloride positions (3‑ and 4‑) on the phenyl ring, combined with the imine functionality, allows chemists to perform sequential Pd‑catalyzed cross‑couplings (e.g., Suzuki at 4‑Cl followed by Buchwald at 3‑Cl) to rapidly generate diverse analog libraries [2]. This scenario is ideal for medicinal chemistry groups building SAR tables around the dihydroisoquinoline core.

Physicochemical Property‑Driven CNS Penetration Screening

With a predicted logP of ~4.0–4.5 and molecular weight of 306 g·mol⁻¹, the compound resides in a property space favorable for blood‑brain barrier penetration [3]. Procurement for CNS‑targeted programs should be prioritized over regioisomeric analogs when balancing lipophilicity and polar surface area is critical.

Imine‑Specific Bioconjugation or Cycloaddition Chemistry

The imine bond in the dihydroisoquinoline ring provides a unique reactive handle for bioorthogonal ligation strategies, such as hydrazone or oxime formation, or for [3+2] cycloadditions with dipolarophiles [2]. This application justifies procurement over saturated tetrahydroisoquinoline amides, which lack this functionality.

Quote Request

Request a Quote for (3,4-dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.